molecular formula C7H11N3O2 B13649023 2-Amino-4-(1h-imidazol-1-yl)butanoic acid

2-Amino-4-(1h-imidazol-1-yl)butanoic acid

Cat. No.: B13649023
M. Wt: 169.18 g/mol
InChI Key: RNDKANKZXDNZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(1h-imidazol-1-yl)butanoic acid is a compound that features both an amino group and an imidazole ring This compound is of interest due to its unique structure, which combines the properties of amino acids and imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1h-imidazol-1-yl)butanoic acid typically involves the reaction of an appropriate imidazole derivative with a suitable amino acid precursor. One common method involves the use of 4-(1H-imidazol-1-yl)butanoic acid as a starting material, which is then subjected to amination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Amino-4-(1h-imidazol-1-yl)butanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. This compound may also influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(1h-imidazol-1-yl)butanoic acid is unique due to its combination of an amino group and an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-4-imidazol-1-ylbutanoic acid

InChI

InChI=1S/C7H11N3O2/c8-6(7(11)12)1-3-10-4-2-9-5-10/h2,4-6H,1,3,8H2,(H,11,12)

InChI Key

RNDKANKZXDNZKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.